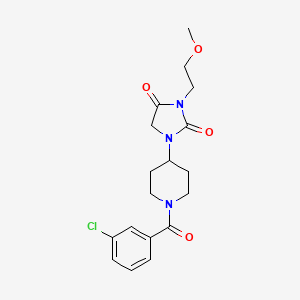

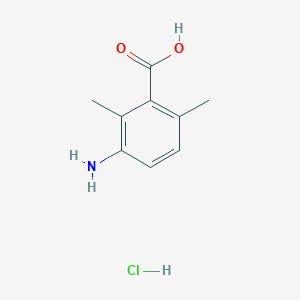

![molecular formula C16H15ClN4O B2708705 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone CAS No. 338414-47-4](/img/structure/B2708705.png)

3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

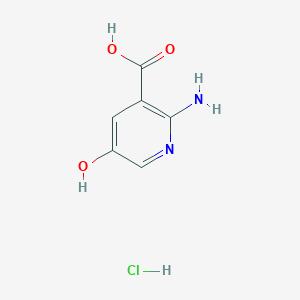

3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone (CMPH) is an organic compound that has been studied for its potential applications in scientific research. CMPH has been found to have a wide range of biochemical and physiological effects, making it a promising compound for further study.

Applications De Recherche Scientifique

Colorimetric Sensors for Ion Detection

Hydrazones, including structures related to 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone, have been explored as colorimetric sensors for selective ion detection. For example, novel hydrazones have been used as colorimetric sensors for the selective detection of acetate ions, demonstrating a change in color upon ion binding due to hydrogen bonding and proton transfer mechanisms (Gupta, Singh, Bhardwaj, & Bandi, 2014). These findings highlight the potential of hydrazone derivatives in the development of sensor materials for environmental and biomedical applications.

Antimicrobial and Antifungal Activities

Hydrazone compounds have shown promising antimicrobial and antifungal activities. Specific hydrazones derived from substituted benzophenones and fluorenone have been synthesized and tested against a variety of fungal strains and bacteria. These studies reveal that certain hydrazones exhibit significant antifungal activity, suggesting their potential use in developing new antimicrobial agents (Naik, Prasad, Spoorthy, & Ravindranath, 2013).

Optical and Electronic Applications

Hydrazones, including those structurally related to 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone, have been studied for their optical and electronic properties. Research has focused on their use in optical power limiting, highlighting their potential in developing optical devices such as limiters and switches due to their nonlinear optical properties (Naseema, Manjunatha, Sujith, Umesh, Kalluraya, & Rao, 2012). Additionally, hole transporting properties of hydrazones have been investigated, revealing their suitability for applications in organic electronics and photovoltaics (Lygaitis, Gražulevičius, Van, Chevrot, Jankauskas, & Jankūnaitė, 2006).

Anticancer Research

Hydrazones have been evaluated for their potential anticancer activities. Studies on pyrazole derivatives, including those with hydrazone groups, have demonstrated promising results in electronic structure analysis, physico-chemical properties, and docking analysis, suggesting their potential as anti-cancer agents. These compounds have shown to interact with key enzymes and receptors, highlighting their relevance in designing new therapeutic agents (Thomas et al., 2019).

Propriétés

IUPAC Name |

(2E,3E)-1-(4-chlorophenyl)-3-hydrazinylidene-2-[(4-methylphenyl)hydrazinylidene]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O/c1-11-2-8-14(9-3-11)20-21-15(10-19-18)16(22)12-4-6-13(17)7-5-12/h2-10,20H,18H2,1H3/b19-10+,21-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJTZPZEOVMALW-OYUXLBQNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN=C(C=NN)C(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/N=C(\C=N\N)/C(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2-Ethylpiperidino)-2-oxoethyl]-1,3-thiazolane-2,4-dione](/img/structure/B2708636.png)

![Methyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2708641.png)

![7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2708642.png)

![6-(4-methoxyphenethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2708645.png)